molecular formula C10H9N3O2 B1490518 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152510-52-5

1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1490518
CAS No.: 1152510-52-5
M. Wt: 203.2 g/mol
InChI Key: UWNLVSVYDLBPRD-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound featuring a pyrazole core substituted with a methyl group, a carboxylic acid, and a pyridin-3-yl ring. This structure places it within a class of heterocyclic building blocks that are of significant interest in medicinal and agrochemical research, particularly in the development of novel Succinate Dehydrogenase Inhibitors (SDHIs) . The 1-methyl-1H-pyrazole-4-carboxylic acid moiety is a critical scaffold found in several commercial fungicides, such as isopyrazam, sedaxane, bixafen, and fluxapyroxad . These fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of pathogens, ultimately disrupting their energy metabolism and leading to cell death . The pyridin-3-yl substituent in this compound offers a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR), allowing researchers to fine-tune properties like potency, spectrum of activity, and physicochemical characteristics . While this specific compound's activity data may be emerging, its structural profile makes it a valuable intermediate for synthesizing novel amide derivatives for antifungal screening and mode-of-action studies . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNLVSVYDLBPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution/Hydrolysis Reaction (Step 1)

  • Starting Materials: An α,β-unsaturated ester (e.g., acrylate derivative) and 2,2-difluoroacetyl halide (X = F or Cl).
  • Solvent: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
  • Acid-binding Agent: Triethylamine or N,N-diisopropylethylamine.
  • Procedure: The α,β-unsaturated ester and acid-binding agent are dissolved in the solvent. The 2,2-difluoroacetyl halide is added dropwise at low temperature (typically -30 to 0 °C) to control reaction rate and minimize side reactions.
  • Hydrolysis: After substitution, alkali (sodium hydroxide or potassium hydroxide) is added to hydrolyze the intermediate to the α-difluoroacetyl carboxylic acid intermediate.
  • Outcome: Formation of an α-difluoroacetyl intermediate solution ready for the next step.

Condensation/Cyclization Reaction (Step 2)

  • Catalyst: Sodium iodide or potassium iodide to facilitate cyclization.
  • Condensation: The α-difluoroacetyl intermediate solution is reacted with a methylhydrazine aqueous solution (≥40% mass concentration) at low temperature (-30 to 0 °C).
  • Cyclization: After condensation, the mixture is subjected to reduced pressure and temperature elevation (50–120 °C) to promote cyclization forming the pyrazole ring.
  • Acidification: The reaction mixture is acidified (pH 1–2) using hydrochloric acid to precipitate the crude product.
  • Purification: The crude product is filtered, washed, and recrystallized from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35–65% alcohol proportion) to achieve high purity.

Reaction Parameters and Optimization

Parameter Conditions/Options Notes
2,2-Difluoroacetyl halide ratio 1.0 Molar ratio with ester and acid binder
α,β-Unsaturated ester ratio 0.95–0.98 Slightly less than 1 to control side reactions
Acid-binding agent ratio 1.0–1.5 Triethylamine or diisopropylethylamine
Solvent Dioxane, THF, DCM, 1,2-dichloroethane Choice affects solubility and reaction rate
Hydrolyzing alkali NaOH or KOH For hydrolysis of intermediate
Catalyst Sodium iodide or potassium iodide Promotes cyclization
Methylhydrazine concentration ≥40% (aqueous solution) Ensures effective condensation
Low-temperature condensation -30 °C to 0 °C Controls reaction selectivity
Cyclization temperature 50–120 °C For ring closure
Recrystallization solvent ratio 35–65% alcohol in water Optimizes purity and yield

Research Findings and Yields

  • The method yields 75.8–75.9% of pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 99.6% purity by HPLC after recrystallization.
  • The isomer ratio of the target compound to its 5-substituted isomer is approximately 95:5 , indicating high regioselectivity.
  • The process reduces the need for multiple recrystallizations compared to earlier methods, simplifying operations.
  • The method uses readily available raw materials and mild reaction conditions, making it suitable for scale-up.

Comparative Analysis with Related Compounds

While direct literature on 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is limited, analogous fluorinated pyrazole carboxylic acids have been synthesized using similar strategies with variations in substituents and starting materials. For example, trifluoromethyl-substituted pyrazole carboxamides have been prepared from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, demonstrating the versatility of pyrazole ring construction via condensation of hydrazines with acyl intermediates.

Summary Table of Preparation Method

Step Reaction Type Reagents/Conditions Outcome
1 Substitution/Hydrolysis α,β-unsaturated ester + 2,2-difluoroacetyl halide + base (TEA/DIPEA), organic solvent, low temp (-30 to 0 °C), hydrolysis with NaOH/KOH α-Difluoroacetyl intermediate solution
2 Condensation/Cyclization α-Difluoroacetyl intermediate + methylhydrazine (≥40%), catalyst (NaI/KI), low temp condensation, heating (50–120 °C), acidification (pH 1–2) Crude pyrazole acid
3 Purification Recrystallization from 35–65% alcohol/water mixture Pure this compound

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. Its ability to inhibit specific inflammatory markers suggests potential use in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines, which are critical in the inflammatory response .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, making it a candidate for further research in neuroprotection .

Agricultural Science

Pesticide Development

The structure of this compound makes it a suitable scaffold for developing new pesticides. Its derivatives have been synthesized and tested for their efficacy against various pests and diseases affecting crops. The results suggest that these compounds can effectively reduce pest populations while being environmentally friendly .

Herbicide Potential

The compound's ability to inhibit specific enzyme pathways in plants indicates its potential as a herbicide. Research has focused on its selective action against unwanted plant species while being safe for crops, which is crucial for sustainable agriculture .

Material Science

Synthesis of Novel Materials

In material science, this compound has been utilized to synthesize novel polymers and composites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Nanotechnology Applications

The compound has also been investigated for its role in nanotechnology, particularly in the fabrication of nanoscale devices. Its unique chemical properties allow it to be used as a precursor for creating nanoparticles with specific functionalities, which can be applied in electronics and catalysis .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Induces apoptosis in cancer cells
Anti-inflammatory Downregulates pro-inflammatory cytokines
Neuroprotection Protects neuronal cells from degeneration
Agricultural Science Effective against pests with low environmental impact
Herbicide Development Selective action against weeds
Material Science Enhanced mechanical properties in polymers
Nanotechnology Used as a precursor for functional nanoparticles

Mechanism of Action

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is structurally similar to other pyrazole derivatives, such as 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and 1-methyl-1H-pyrazole-4-carboxylic acid. These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Pyridinyl-Substituted Pyrazole Carboxylic Acids

Compound Name CAS No. Molecular Formula Molecular Weight (Da) Key Features Applications
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid N/A C₁₀H₉N₃O₂ 203.07 (predicted) Pyridin-3-yl group enhances π-π interactions; methyl group stabilizes ring conformation. Agrochemical intermediates, pharmaceutical synthesis .
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride 1394040-13-1 C₉H₈ClN₃O₂ 225.63 Hydrochloride salt improves solubility; retains bioactivity. Pharmaceutical intermediates .
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid 956959-59-4 C₁₆H₁₃N₃O₂ 279.3 Benzyl group increases lipophilicity; potential CNS activity. Drug discovery .

Key Findings :

  • The pyridin-3-yl substituent enhances binding to biological targets, making these compounds valuable in pesticide design .
  • Hydrochloride salts (e.g., CAS 1394040-13-1) improve aqueous solubility, facilitating formulation in drug delivery systems .

Trifluoromethyl-Substituted Pyrazole Carboxylic Acids

Compound Name CAS No. Molecular Formula Molecular Weight (Da) Melting Point (°C) Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 113100-53-1 C₆H₅F₃N₂O₂ 194.11 203 Agrochemicals, pharmaceuticals, materials science .
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 111493-74-4 C₈H₉F₃N₂O₂ 222.17 N/A Precursor for bioactive molecules .

Key Findings :

  • The trifluoromethyl group significantly increases metabolic stability and lipophilicity, enhancing pesticidal and herbicidal activity .
  • Derivatives like ethyl esters serve as versatile intermediates in medicinal chemistry .

Carbamoyl and Other Functionalized Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (Da) Key Modifications Applications
1-Methyl-3-[[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl]-1H-pyrazole-4-carboxylic acid 1006441-05-9 C₁₁H₁₃N₅O₃ 263.25 Carbamoyl group introduces hydrogen-bonding sites. Drug design, enzyme inhibition .
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid 926260-88-0 C₉H₁₂N₂O₄S 244.27 Sulfone group enhances electrophilicity. Specialty chemical synthesis .

Key Findings :

  • Carbamoyl derivatives exhibit enhanced binding to proteins, making them candidates for kinase inhibitors .
  • Sulfone-containing analogs (e.g., CAS 926260-88-0) are explored for their reactivity in click chemistry .

Physicochemical Properties and Stability

  • This compound : Predicted pKa ≈ 3.2 (carboxylic acid), with moderate solubility in polar solvents .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : Stable under inert atmospheres; storage at room temperature recommended .
  • Hydrochloride salts : Improved crystallinity and hygroscopicity compared to free acids .

Biological Activity

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152510-52-5) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.2 g/mol
  • IUPAC Name : 1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
  • Appearance : Powder
PropertyValue
CAS Number1152510-52-5
MDL NumberMFCD11180221
PubChem CID43141389
Storage TemperatureRoom Temperature

Biological Activities

This compound has been studied for various biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. In particular, compounds containing the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines:

  • Breast Cancer : The compound has demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells. Studies have shown that it can induce apoptosis and enhance caspase activity, indicating its potential as an anticancer agent .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2311.0Induction of apoptosis
HepG2 (Liver Cancer)Not specifiedAntiproliferative activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have highlighted its effectiveness against both bacterial and fungal strains:

  • Bacterial Strains : It has shown activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the structure enhances its antibacterial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been tested against carrageenan-induced edema in animal models, demonstrating comparable effects to known anti-inflammatory drugs like indomethacin .

The mechanisms underlying the biological activities of this compound include:

  • Microtubule Destabilization : It functions as a microtubule-destabilizing agent, which is critical in inhibiting cancer cell division.
  • Caspase Activation : The compound induces apoptosis through the activation of caspases, leading to programmed cell death in cancer cells.
  • Inhibition of Inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase pathway activation .
  • Antibacterial Screening : In vitro testing against various bacterial strains indicated that certain structural modifications enhance the antibacterial activity of pyrazole derivatives, suggesting a potential for drug development .

Q & A

Q. Characterization Methods :

  • NMR/LCMS : Confirm intermediate structures (e.g., LCMS m/z 366 [M+H]⁺ for ethyl ester derivatives) .
  • HPLC : Assess purity (>95%) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

How can researchers resolve discrepancies in biological activity data for pyrazole-carboxylic acid derivatives?

Advanced Research Question
Discrepancies often arise from structural variations (e.g., substituent effects) or experimental design differences. For example:

  • Substituent Impact : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enhances metabolic stability compared to pyridinyl analogs, altering pharmacokinetic profiles .
  • Assay Conditions : Anti-proliferative activity in prostate cancer cells (e.g., via mTOR/p70S6K inhibition) requires careful control of autophagy induction protocols to avoid false positives .

Q. Methodological Recommendations :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. pyridinyl) and compare IC₅₀ values.
  • Standardized Assays : Use consistent cell lines (e.g., PC-3 for prostate cancer) and positive controls (e.g., Y-700 for xanthine oxidase inhibition) .

What experimental strategies are effective for studying the mechanism of action of this compound in disease models?

Advanced Research Question
Mechanistic studies should integrate in vitro and in silico approaches:

  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blot in cancer cells treated with the compound .
  • Enzyme Inhibition : Perform steady-state kinetics (e.g., Kᵢ = 0.6 nM for xanthine oxidoreductase inhibition) to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with targets such as PPARγ or LD transpeptidase .

Q. Key Parameters :

  • Dose-Response Curves : Establish EC₅₀ values for anti-diabetic or antimicrobial activity.
  • Control Experiments : Include decarboxylated analogs to isolate the carboxylic acid group’s role .

How can structural modifications enhance the compound’s bioactivity or solubility?

Advanced Research Question
Modifications at the pyrazole or pyridine ring significantly influence properties:

  • Solubility : Introduce hydrophilic groups (e.g., morpholinopropyl carbamoyl) to improve aqueous solubility .
  • Bioactivity : Replace the methyl group with ethyl or allyl chains to alter steric effects and binding affinity .

Q. Synthetic Workflow :

Carbamoylation : React the carboxylic acid with amines (e.g., 3-(morpholin-4-yl)propylamine) to generate amide derivatives .

Esterification : Use methyl or ethyl esters to protect the carboxylic acid during functionalization .

What analytical techniques are critical for confirming the compound’s purity and stability?

Basic Research Question

  • HPLC : Monitor purity (>98%) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 203°C) .
  • Spectroscopy :
    • FT-IR : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹).
    • ¹H/¹³C NMR : Verify substituent positions (e.g., pyridinyl protons at δ 8.5-9.0 ppm) .

Q. Stability Considerations :

  • Storage : Store at room temperature in anhydrous conditions to prevent hydrolysis .

How can researchers design experiments to evaluate the compound’s potential in multi-target therapies?

Advanced Research Question
Multi-target efficacy (e.g., antimicrobial + anti-diabetic) requires a holistic approach:

  • In Vitro Screening : Test against E. coli (MIC ≤ 10 µg/mL) and α-glucosidase (IC₅₀ ≤ 50 µM) .
  • In Vivo Models : Use diabetic mice to assess glucose-lowering effects and concurrent bacterial load reduction.
  • Computational Profiling : Predict off-target interactions using cheminformatics tools like SwissTargetPrediction .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

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